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Calcium di(benzenesulphonate)

Cat. No.: B13787916
CAS No.: 934-54-3
M. Wt: 354.4 g/mol
InChI Key: VJOCYCQXNTWNGC-UHFFFAOYSA-L
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Description

Evolution of Sulphonate Chemistry in Modern Chemical Research

Sulphonate chemistry has evolved significantly, with aromatic sulphonation being described as one of the most critical reactions in industrial organic chemistry wikipedia.org. The introduction of a sulphonate group (SO₃⁻) into molecules can notably alter their physicochemical properties, often enhancing water solubility and creating conformational changes mdpi.com. This has led to a diverse range of applications for sulphonated compounds. Initially recognized for their use in producing phenols through processes like alkaline fusion, the applications have expanded dramatically wikipedia.org. Modern research is exploring the use of sulphonated molecules in advanced biomaterials, including hydrogels, scaffolds, and nanoparticles, for applications in regenerative medicine, drug delivery, and tissue engineering mdpi.com.

Contextualization of Benzenesulphonate Anions in Coordination Chemistry

In the realm of coordination chemistry, benzenesulphonate anions serve as versatile ligands. A coordination polymer is an inorganic or organometallic structure where metal cation centers are linked by ligands youtube.com. Benzenesulphonate anions can act as bridging ligands, connecting multiple metal centers to form one-dimensional, two-dimensional, or three-dimensional polymeric structures youtube.com. The coordination ability of the sulphonate group allows for the construction of complex and infinite architectures with various metal ions youtube.com. For instance, research on coordination polymers has demonstrated the formation of intricate networks with metals like cobalt and uranyl ions, where benzenedicarboxylate or similar aromatic sulphonate ligands play a crucial role in defining the final structure and properties of the material nih.govnih.govresearchgate.net. The geometry and dimensionality of these polymers are influenced by the choice of the metal ion and the specific nature of the ligands involved youtube.com.

Significance of Alkaline Earth Metal Sulphonates in Contemporary Chemical Systems

Alkaline earth metal sulphonates, including calcium di(benzenesulphonate), hold considerable significance in a variety of modern chemical systems. Their applications are widespread, stemming from their properties as effective surfactants.

A primary application is in the formulation of detergents and cleaning agents ontosight.ainih.gov. They are also extensively used as additives in lubricating oils and greases google.comgoogle.comepo.org. Overbased calcium sulphonates are particularly valued in high-performance complex greases due to their excellent high-temperature tolerance, resistance to water washout, rust inhibition, and wear resistance properties rsc.orgrsc.org. The hydrophilic nature of the sulphonate groups helps to trap water molecules, maintaining the grease's structural integrity and sealing properties rsc.org.

Furthermore, these compounds serve as emulsifiers in the formulation of pesticides, fungicides, and herbicides sancolo.com. The interaction of sulphonate surfactants with cations found in hard water, such as Ca²⁺, is a critical factor in their performance, as it can influence micelle formation and precipitation sancolo.comnih.gov.

Emerging Research Frontiers for Calcium-Based Benzenesulphonate Compounds

The field of calcium-based benzenesulphonate compounds continues to expand, with several emerging research frontiers. One significant area is the optimization of synthesis processes. For example, novel techniques like microdispersion are being investigated to produce calcium benzenesulphonate detergents more efficiently, with high product yields acs.orgresearchgate.net. This involves reacting dodecylbenzenesulphonic acid with calcium hydroxide (B78521) in an oil-in-water system, enhanced by the use of microreactors for better mixing and mass transfer acs.org.

Another active area of research is the study of their tribological behavior. Scientists are investigating how overbased calcium sulphonates form protective boundary films on metal surfaces, which is crucial for their function as anti-wear and extreme pressure additives in lubricants rsc.orgrsc.org. The formation of these tribofilms, often composed of calcium carbonate, enhances the durability of machinery rsc.org.

Additionally, the broader class of alkaline earth metal-based coordination polymers is being explored for novel applications in sensing and energy storage, suggesting future possibilities for calcium benzenesulphonate-derived materials rsc.org. The development of advanced biomaterials from sulphonated molecules also represents a promising avenue for future research mdpi.com.

Interactive Data Tables

Table 1: Physicochemical Properties of Calcium di(benzenesulphonate)

PropertyValueSource(s)
Molecular FormulaC₁₂H₁₀CaO₆S₂ ontosight.ainih.gov
AppearanceWhite crystalline solid ontosight.ai
Solubility in WaterSlightly soluble ontosight.ai
StabilityStable under normal conditions ontosight.ai

Table 2: Synthesis of Calcium Alkylbenzenesulphonates

ReactantsMethodProductSource(s)
Benzenesulphonic acid, Calcium hydroxideReaction in various systemsCalcium Alkylbenzene Sulphonates ontosight.ai
Dodecylbenzenesulphonic acid, Calcium hydroxideMicrodispersion process in an oil-in-water systemCalcium benzenesulphonate detergents acs.orgresearchgate.net
Alkylbenzenesulphonic acid, Calcium carbonateReaction in methanol (B129727) solutionCalcium alkylbenzenesulphonate methanol solution google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10CaO6S2 B13787916 Calcium di(benzenesulphonate) CAS No. 934-54-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

934-54-3

Molecular Formula

C12H10CaO6S2

Molecular Weight

354.4 g/mol

IUPAC Name

calcium;benzenesulfonate

InChI

InChI=1S/2C6H6O3S.Ca/c2*7-10(8,9)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8,9);/q;;+2/p-2

InChI Key

VJOCYCQXNTWNGC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Ca+2]

Related CAS

98-11-3 (Parent)

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Calcium Di Benzenesulphonate

Direct Synthesis Approaches and Reaction Optimization

Direct synthesis methods for calcium di(benzenesulphonate) typically involve the reaction of a calcium base with benzenesulfonic acid or its derivatives. Optimization of these processes focuses on maximizing reaction rates, controlling product morphology, and improving mass transfer efficiency.

Precipitation is a common and straightforward method for the synthesis of calcium di(benzenesulphonate), leveraging its limited solubility in certain media compared to other salts. One of the primary techniques involves a salt metathesis or double decomposition reaction. In this process, a water-soluble benzenesulfonate (B1194179) salt, such as sodium benzenesulfonate, is reacted with a soluble calcium salt, typically calcium chloride. google.com The significantly lower aqueous solubility of calcium di(benzenesulphonate) compared to sodium chloride drives the reaction forward, causing the desired product to precipitate out of the solution. The precipitate can then be isolated through standard filtration techniques.

Another direct precipitation approach involves the neutralization of an aqueous solution of benzenesulfonic acid with a calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂). researchgate.netgoogle.com As the acid is neutralized, the resulting calcium di(benzenesulphonate) salt forms and, upon reaching its saturation limit, precipitates from the solution. The efficiency of the precipitation and the purity of the resulting product are dependent on factors such as reactant concentrations, temperature, and pH control.

The table below summarizes key parameters for precipitation-based synthesis.

ParameterDescriptionTypical Values/ConditionsRationale
Reactants Benzenesulfonate source and Calcium sourceSodium Benzenesulfonate + Calcium Chloride; or Benzenesulfonic Acid + Calcium HydroxideChoice depends on cost, availability, and desired purity.
Solvent Medium for the reactionPrimarily waterFacilitates dissolution of reactants and precipitation of the product.
Temperature Reaction temperature40-70 °C for metathesis google.comInfluences reaction kinetics and solubility of the product.
pH Control Final pH of the solutionMaintained near neutral (6-7) for neutralization routes Ensures complete reaction and prevents side reactions.
Separation Method to isolate the productFiltration, Sedimentation/Decantation google.comStandard solid-liquid separation techniques.

In the context of producing lubricant additives, particularly overbased calcium sulfonates, a sophisticated process involving neutralization and subsequent carbonation in microdispersion systems is employed. solubilityofthings.com These systems are typically oil-in-water or water-in-oil microemulsions. solubilityofthings.compressbooks.pub The synthesis begins with the neutralization of an alkylbenzenesulfonic acid with a calcium base, like calcium hydroxide, within the dispersed phase. researchgate.net This reaction forms neutral calcium sulfonate, which acts as a surfactant to stabilize the micro-sized droplets. pressbooks.pub

The critical second step is carbonation, where carbon dioxide (CO₂) is introduced into the microdispersion. The CO₂ reacts with the excess calcium hydroxide present in the system to form a core of amorphous calcium carbonate (CaCO₃) nanoparticles within the surfactant micelles. researchgate.netsolubilityofthings.com This process results in an "overbased" detergent, where a colloidal dispersion of inorganic calcium carbonate is sterically stabilized by the oil-soluble calcium sulfonate surfactant. solubilityofthings.comwhiterose.ac.uk The use of a microdispersion system provides a high interfacial area, which enhances the reaction rate and allows for precise control over the size of the resulting CaCO₃ nanoparticles, a critical factor for the performance of the lubricant additive. solubilityofthings.com

Process StepDescriptionKey ReactantsFunction
Neutralization Reaction of sulfonic acid with a calcium base.Alkylbenzenesulfonic Acid, Calcium Hydroxide (Ca(OH)₂)Forms the primary calcium sulfonate surfactant in situ. pressbooks.pub
Carbonation Introduction of CO₂ into the system.Carbon Dioxide (CO₂), excess Ca(OH)₂Forms a core of calcium carbonate nanoparticles stabilized by the surfactant. solubilityofthings.com
System Type Reaction environment.Oil-in-water or Water-in-oil microemulsionProvides high surface area for reaction and controls nanoparticle size. solubilityofthings.compressbooks.pub

To further intensify the synthesis process, particularly for microdispersion systems, microreactors have been successfully applied. solubilityofthings.com Microreactors offer significant advantages over conventional batch reactors due to their high surface-area-to-volume ratio, which facilitates superior mass and heat transfer. researchgate.netsolubilityofthings.com

In the synthesis of calcium benzenesulfonate, microreactors enable rapid and highly efficient mixing of the reactants (e.g., dodecylbenzene (B1670861) sulfonic acid and Ca(OH)₂). solubilityofthings.com This enhanced mixing performance ensures a homogeneous reaction environment, preventing concentration gradients and leading to more uniform product quality. solubilityofthings.com The precise control over residence time, which can be as low as a few seconds, and temperature allows for the optimization of the neutralization and carbonation reactions, leading to high product yields and efficient CO₂ utilization. solubilityofthings.com The use of this technology represents a significant advancement in process engineering for producing calcium sulfonate-based materials.

Indirect Synthetic Routes and Precursor Chemistry

Indirect synthetic routes to calcium di(benzenesulphonate) involve the initial synthesis of a key precursor, benzenesulfonic acid, which is then converted to the final calcium salt.

The primary precursor, benzenesulfonic acid, is produced via electrophilic aromatic substitution. libretexts.org In this process, benzene (B151609) is reacted with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. libretexts.orgelchemy.com The electrophile, SO₃, attacks the electron-rich benzene ring to form benzenesulfonic acid. libretexts.org This reaction is reversible, a feature that is sometimes utilized in organic synthesis to introduce a temporary blocking group. libretexts.org

Once benzenesulfonic acid is synthesized, it can be converted to calcium di(benzenesulphonate) through several methods as described previously. The most common is direct neutralization with a calcium base like calcium hydroxide or calcium carbonate. google.comgoogle.com

Alternatively, an indirect salt metathesis reaction can be employed. This involves first neutralizing the benzenesulfonic acid with a base like sodium hydroxide to form sodium benzenesulfonate. Subsequently, this intermediate salt is dissolved in water and reacted with a soluble calcium salt, such as calcium chloride. google.com This double decomposition reaction precipitates the less soluble calcium di(benzenesulphonate), which is then isolated. google.com This two-step indirect route can be advantageous for achieving high purity.

Sulfonation: Benzene + SO₃/H₂SO₄ → Benzenesulfonic Acid libretexts.org

Neutralization/Metathesis:

Direct Neutralization: Benzenesulfonic Acid + Ca(OH)₂ → Calcium di(benzenesulphonate) + H₂O

Indirect Metathesis:

Benzenesulfonic Acid + NaOH → Sodium Benzenesulfonate + H₂O

2 Sodium Benzenesulfonate + CaCl₂ → Calcium di(benzenesulphonate)↓ + 2 NaCl google.com

Green Chemistry Principles in Calcium Di(benzenesulphonate) Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org While traditional sulfonation and neutralization reactions are not inherently "green," efforts are being made to render them more sustainable. researchgate.net Key areas of focus include the use of renewable raw materials, improving energy efficiency, and utilizing less hazardous solvents and promoters. researchgate.net

For instance, research into the synthesis of related sulfonates has explored using Microwave-Assisted Organic Synthesis (MAOS) to reduce reaction times from hours to minutes, thus improving energy efficiency. researchgate.net Another approach involves developing processes that operate at lower temperatures and without traditional organic solvents, such as the aqueous precipitation of calcium salts, which is considered a "greener" way of synthesis. rsc.org Furthermore, developing biodegradable and more environmentally friendly detergent additives to replace or supplement traditional ones is an active area of research.

The choice of solvents and promoters is a critical aspect of green chemistry. royalsocietypublishing.org In the synthesis of calcium alkylbenzene sulfonate, ethanol (B145695) has been specifically identified as a "green promoter" for the carbonation stage. ijnc.ir Ethanol is a bio-based solvent, often derived from the fermentation of renewable resources, making it a more sustainable choice than petroleum-derived solvents.

The broader trend in green chemistry is to move away from volatile and hazardous organic solvents like toluene (B28343) or hexane, which have been traditionally used, towards more benign alternatives. google.com Water is the most desirable green solvent, and processes that can be conducted in aqueous media, such as the precipitation methods described, are preferred. rsc.org Research is also active in developing new bio-based surfactants from renewable feedstocks like furoic acid and fatty alcohols, which could serve as sustainable alternatives to traditional oil-derivative surfactants. acs.org The use of such green solvents and promoters not only reduces the environmental impact but can also simplify product purification and waste disposal.

Waste Stream Minimization and Byproduct Management in Production

The production of calcium di(benzenesulphonate) and related compounds generates several waste streams and byproducts that require careful management to minimize environmental impact and improve process efficiency.

Key Waste Streams and Byproducts:

Sulfuric Acid and Disulfone: During the sulfonation step, unreacted sulfuric acid and the formation of disulfone as a byproduct are common. p2infohouse.org

Inorganic Salts: The neutralization process can result in the formation of inorganic calcium salts as a solid waste. google.com

Spent Solvents: Solvents used in the reaction and purification steps, if not recycled, become a waste stream. texas.gov

Filter Residues and Sludges: Filtration processes generate solid waste in the form of filter residues and sludges containing unreacted materials and byproducts. google.comepa.gov

Waste Minimization and Management Strategies:

The Resource Conservation and Recovery Act (RCRA) mandates that facilities generating hazardous waste must have a waste minimization program. hcr-llc.com Effective waste minimization not only ensures regulatory compliance but also offers economic and environmental benefits. hcr-llc.com

Source Reduction: This is the most preferred method and involves modifying the production process to reduce or eliminate waste at the source. texas.govhcr-llc.com This can be achieved through:

Process Optimization: Optimizing reaction conditions, such as temperature, can increase the yield of the main product and reduce byproduct formation. For instance, increasing the temperature during sulfonation can decrease the formation of disulfone. p2infohouse.org

Improved Feedstock Purity: Using purer raw materials can reduce the generation of impurities and subsequent waste. epa.gov

Efficient Reaction Control: Precise control over the reaction can lead to higher conversion rates and less unreacted starting material in the waste stream. epa.gov

Recycling and Reuse:

Solvent Recovery: Solvents used in the process can be recovered through distillation and recycled back into the production line. p2infohouse.org

Byproduct Management:

Conversion to Usable Products: Heavy alkylated fractions, a byproduct of some related processes, can be supplied to lubricating oil facilities, thereby converting a waste stream into a valuable product. p2infohouse.org

Separation and Treatment: Techniques like sedimentation and filtration are employed to separate solid byproducts. google.com A patent for an improved preparation method of a similar compound, calcium dodecylbenzene sulfonate, describes a process where the reaction solution is allowed to stand, and the upper liquid is concentrated while the lower sediment is diluted and filtered to recover more product. google.com

Effluent Treatment:

Wastewater Treatment: Increasing the flow rate of wash water in settlers can reduce the concentration of acids in the effluent. tandfonline.com

Air Pollution Control: Cyclone separators can be used to recover solid particles from the effluent of spray dryers, preventing their release into the atmosphere. p2infohouse.org

Illustrative Data on Waste Reduction:

Waste Stream Initial State Action Taken Result Reference
Stream D (High Sulfuric Acid)Acid concentration of 73.6%Increased wash water flow rateAcid concentration reduced to 50% tandfonline.com
Stream C (Disulfone byproduct)High disulfone formationOptimized reaction temperatureDisulfone formation reduced to 1% p2infohouse.org
Stream A (AICI₃ wet sludge)Contained benzene and dodeceneAdded a dryer to vaporize and recycleConverted waste to usable product p2infohouse.org
Stream E (Spray tower effluent)Entrained solids released to airAdded a cyclone separatorSolids recovered p2infohouse.org

These strategies, when implemented effectively, can significantly reduce the environmental footprint of calcium di(benzenesulphonate) production.

Process Intensification and Scale-Up Considerations

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. igitsarang.ac.in For the production of calcium di(benzenesulphonate) and related compounds, several strategies can be employed to intensify the process and facilitate successful scale-up.

Process Intensification Techniques:

Microreactors: The use of microreactors can enhance mixing performance and mass transfer, leading to more efficient synthesis. A study on the preparation of calcium benzene sulfonate detergents demonstrated the use of microreactors to achieve a high utilization ratio of reactants and a high product yield. researchgate.netresearchgate.net

Spinning Disc Reactors (SDR): SDRs create thin liquid films with rapid mass and heat transfer rates. ncl.ac.uk This technology has been shown to be effective in precipitation reactions, such as for calcium carbonate, resulting in smaller crystals with a tighter size distribution compared to conventional batch reactors. ncl.ac.uk This suggests potential applicability for the precipitation and purification steps in calcium di(benzenesulphonate) synthesis.

High-Gravity Rotating Packed Bed (RPB) Reactor: This technology can be used for the efficient preparation of nanoparticles, which could be relevant for certain formulations of related calcium sulfonate products. researchgate.net

Scale-Up Considerations:

Scaling up the production of calcium di(benzenesulphonate) from laboratory or pilot scale to industrial scale requires careful consideration of several factors to ensure consistent product quality, safety, and economic viability.

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and the heat of reaction is crucial for designing appropriate reactor systems and heat exchange equipment to control the temperature, especially during the exothermic neutralization step. google.com

Mass and Heat Transfer: As the reactor size increases, mass and heat transfer limitations can become significant. Process models and simulations, such as Computational Fluid Dynamics (CFD), are valuable tools for designing and optimizing large-scale reactors to ensure efficient mixing and temperature control. europa.eu

Fluid Dynamics: The flow behavior of the reaction mixture, which can be a slurry, needs to be well understood to design effective agitation and pumping systems.

Solid-Liquid Separation: The efficiency of filtration or centrifugation to separate the solid product from the liquid phase is critical for product purity and yield. The choice of equipment and operating parameters needs to be carefully evaluated during scale-up.

Process Control: A robust process control strategy is essential for maintaining optimal reaction conditions and ensuring consistent product quality at a large scale. igitsarang.ac.in This includes monitoring and controlling parameters like temperature, pH, and flow rates.

Byproduct and Waste Management: The volume of byproducts and waste streams increases with scale. Therefore, efficient and scalable waste management strategies, as discussed in the previous section, must be integrated into the plant design. epa.gov

Data from a Scale-Up Project for a Related Technology (Calcium Carbonate Looping):

The SCARLET project, which focused on scaling up Calcium Carbonate Looping (CCL) technology for CO2 capture, provides valuable insights into the scale-up process. europa.eu

Parameter Pilot Plant Scale Target Scale-Up Key Learnings Reference
Thermal Power1 MWth20 MWth and 600-1000 MWeLong-term pilot testing provided a reliable database for process modeling and scale-up. High CO2 capture rates were achieved, demonstrating process viability. europa.eu
Modeling ToolsSteady-state and dynamic process models, CFDValidated models for predicting performance of up-scaled plantsCFD simulations confirmed the design and operational performance of the scaled-up reactors. europa.eu

While this project is for a different application, the methodologies of using pilot plant data to validate process models for scale-up are directly applicable to the chemical manufacturing of calcium di(benzenesulphonate).

Advanced Characterization Techniques for Structural and Morphological Elucidation

Spectroscopic Characterization Methodologies

Spectroscopic techniques are pivotal in elucidating the molecular and electronic structure of calcium di(benzenesulphonate). These methods provide detailed insights into the compound's vibrational modes, the chemical environment of its constituent atoms, and its electronic properties.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups and probing the molecular vibrations of calcium di(benzenesulphonate). The absorption of infrared radiation excites the molecule into higher vibrational states, and the resulting spectrum provides a unique fingerprint of the compound.

In the analysis of a calcium(II) coordination polymer involving a benzenesulfonate (B1194179) derivative, the IR spectrum revealed characteristic absorption bands. researchgate.net The strong absorption band observed at 1172 cm⁻¹ is attributed to the asymmetric stretching vibration of the S=O bond in the sulfonate group (SO₃⁻). researchgate.net The symmetric stretching vibration of the S=O bond appears as a strong band at 1035 cm⁻¹. researchgate.net Additionally, the stretching vibration of the C=N bond is observed at 1603 cm⁻¹, and the C-S stretching vibration is found at 692 cm⁻¹. researchgate.net The presence of coordinated water molecules is confirmed by a broad absorption band in the range of 3400-3500 cm⁻¹. researchgate.net

These vibrational frequencies provide direct evidence for the coordination of the benzenesulfonate ligand to the calcium ion through the sulfonate group. The positions of the sulfonate stretching bands are sensitive to the coordination mode. In a related study on overbased calcium alkylbenzene sulfonate, the presence of sulfonate groups was also confirmed by IR spectroscopy. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for a Calcium di(benzenesulphonate) Related Coordination Polymer. researchgate.net

Vibrational ModeWavenumber (cm⁻¹)Intensity
Coordinated H₂O Stretching3400-3500Broad
C=N Stretching1603-
Asymmetric S=O Stretching (SO₃⁻)1172Strong
Symmetric S=O Stretching (SO₃⁻)1035Strong
C-S Stretching692-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information about calcium di(benzenesulphonate) in both solution and solid states. rsc.org This technique probes the magnetic properties of atomic nuclei, providing insights into the chemical environment, connectivity, and dynamics of atoms within a molecule. rsc.org

Solution-State NMR:

In solution, NMR can provide high-resolution spectra that allow for the precise determination of the molecular structure. alfa-chemistry.com For calcium-containing compounds, ⁴³Ca NMR can be particularly informative, although its low natural abundance (0.135%) and moderate sensitivity can present challenges. huji.ac.il Isotopic enrichment is often employed to overcome these limitations. huji.ac.il The chemical shift of ⁴³Ca is sensitive to its coordination environment. nih.gov Solution-state NMR is also crucial for studying interactions with other molecules, such as ligands or proteins. nih.gov

Solid-State NMR:

Solid-state NMR (ssNMR) is essential for characterizing the structure of calcium di(benzenesulphonate) in its crystalline or amorphous solid forms. gidrm.org It provides information about the local environment of calcium ions and the arrangement of the benzenesulfonate anions in the solid lattice. aps.org High-resolution ssNMR techniques, such as magic angle spinning (MAS), are employed to overcome line broadening effects present in solid samples. aps.org

Studies on various calcium-containing inorganic compounds using natural-abundance ⁴³Ca MAS NMR have demonstrated that the isotropic chemical shift correlates with the mean Ca-O distance in ternary compounds. aps.org However, this correlation does not appear to hold for binary compounds. aps.org The quadrupolar nature of the ⁴³Ca nucleus (spin 7/2) can lead to significant line broadening, but this effect is often manageable in many solids. huji.ac.ilaps.org Recent advancements in ssNMR, including the use of high magnetic fields and specialized probes, have made it more feasible to study low-gamma nuclei like ⁴³Ca, even in complex biological materials like bone. nih.govrsc.orgcopernicus.org

For related calcium phosphate (B84403) biomaterials, ³¹P ssNMR is a powerful tool for quantifying different phases and studying their spatial relationships. nih.govresearchgate.net While not directly applicable to calcium di(benzenesulphonate), these studies highlight the capabilities of ssNMR in characterizing calcium-containing materials.

Table 2: Properties of the ⁴³Ca Nucleus Relevant to NMR Spectroscopy. huji.ac.il

PropertyValue
Spin7/2
Natural Abundance0.135%
Chemical Shift Range~70 ppm
Reference Compound0.1 M CaCl₂ in D₂O
Linewidth of Reference0.5 Hz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For calcium di(benzenesulphonate), the UV-Vis spectrum is primarily dictated by the electronic structure of the benzenesulfonate anion.

The benzenesulfonate group contains a benzene (B151609) ring, which is a chromophore that absorbs in the ultraviolet region. The π → π* transitions of the aromatic ring are responsible for the characteristic absorption bands. The position and intensity of these bands can be influenced by the substitution on the benzene ring and the interaction with the calcium cation.

In a study of a Ca(II) coordination polymer with a benzenesulfonate derivative, the UV-Vis spectrum in a DMF solution showed absorption bands that were assigned to the π → π* and n → π* transitions of the ligand. researchgate.net This indicates that the fundamental electronic structure of the benzenesulfonate moiety is retained in the coordination polymer. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.tw XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. mdpi.com

For calcium di(benzenesulphonate), XPS can be used to confirm the presence of calcium, sulfur, oxygen, and carbon on the surface of the material and to determine their chemical states. In a study of overbased calcium alkylbenzene sulfonate micelles, XPS was used to identify the different chemical environments of calcium. researchgate.netresearchgate.net The Ca 2p spectrum was deconvoluted into three components, corresponding to calcium sulfonate, calcium carbonate, and calcium hydroxide (B78521). researchgate.netresearchgate.net This demonstrates the ability of XPS to distinguish between different calcium species within a complex material.

The binding energies of the core level electrons are characteristic of a specific element and its chemical environment. For instance, the Ca 2p₃/₂ binding energy can help identify the calcium's oxidation state and its coordination. xpsfitting.com Similarly, the S 2p spectrum can provide information about the sulfonate group.

Table 3: Representative Binding Energies for Elements in Calcium Sulfonate Containing Materials from XPS. researchgate.netresearchgate.net

ElementOrbitalComponent
Ca2pCalcium Sulfonate
Ca2pCalcium Carbonate
Ca2pCalcium Hydroxide

X-ray Absorption Near Edge Structure (XANES) for Local Atomic Structure

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a type of absorption spectroscopy that provides information about the local geometric and electronic structure of a specific element within a material. Each element has characteristic absorption edges, and the fine structure near these edges is sensitive to the oxidation state, coordination environment, and bond lengths of the absorbing atom. researchgate.netiaea.org

For calcium di(benzenesulphonate), Ca K-edge or L-edge XANES can be employed to probe the local environment of the calcium ions. The features in the XANES spectrum, such as the position and intensity of the white line, are indicative of the coordination geometry and the nature of the coordinating ligands (in this case, the oxygen atoms of the sulfonate groups). researchgate.net

Studies on various calcium compounds have shown that each compound exhibits a unique fine structure at the Ca L₃,₂ edges, which is a direct consequence of differences in their local atomic structure. researchgate.net For instance, the Ca L₂,₃-edge spectrum of calcite shows four distinct peaks due to crystal field splitting. researchgate.net In the context of overbased calcium alkylbenzene sulfonate detergents, XANES has been used in conjunction with other techniques to characterize the mineral core of the micelles. researchgate.net The comparison of the XANES spectrum of the sample with that of pure calcite powder can reveal the nature of the calcium carbonate present. researchgate.net

Diffraction-Based Structural Analysis

Diffraction-based methods are the most powerful tools for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For calcium di(benzenesulphonate), X-ray diffraction is the primary technique used to elucidate its crystal structure.

A study on a related Ca(II) coordination polymer, [{CaL₂(H₂O)₂·2H₂O}]n (where L is 2-[(E)-(2-furoylhydrazono)methyl]benzenesulfonate), provides a detailed example of the application of single-crystal X-ray diffraction. researchgate.netmdpi.com The analysis revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2. researchgate.netmdpi.com

In this structure, the Ca(II) ion is coordinated to four oxygen atoms from two different benzenesulfonate ligands and two oxygen atoms from two coordinated water molecules, resulting in a distorted octahedral geometry. researchgate.netmdpi.com The sulfonate (SO₃⁻) groups act as bridging ligands, connecting the calcium centers to form a one-dimensional chain structure. researchgate.netmdpi.com These chains are further organized into a three-dimensional network through hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.netmdpi.com

The Ca-O bond lengths in this coordination polymer are in the range of 2.306(4) Å to 2.325(4) Å. mdpi.com The bond angles around the calcium ion deviate from the ideal octahedral values, confirming the distorted geometry. mdpi.com

For polycrystalline samples of calcium di(benzenesulphonate), X-ray powder diffraction (XRPD) would be the method of choice. XRPD provides a diffraction pattern that is a fingerprint of the crystalline phases present in the sample. jfda-online.com While not providing the same level of detail as single-crystal diffraction, XRPD is invaluable for phase identification, purity assessment, and the determination of lattice parameters. chemrxiv.org

Table 4: Crystallographic Data for a Calcium Benzenesulfonate Derivative Coordination Polymer. researchgate.netmdpi.com

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2
a (Å)16.355(3)
b (Å)17.478(4)
c (Å)5.4549(11)
α, β, γ (°)90.00
V (ų)1559.3(5)
Z2
Calculated Density (g/cm³)1.488
Ca-O Bond Lengths (Å)2.306(4) - 2.325(4)

Single-Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline materials. This technique provides precise information regarding the internal lattice of a crystal, including unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms. For a successful analysis, a suitable single crystal of Calcium di(benzenesulphonate) is required, which should ideally be at least 0.02 mm in size and free of significant defects like twinning.

Table 1: Illustrative Crystallographic Data Obtainable from SC-XRD for Calcium di(benzenesulphonate)

ParameterDescriptionIllustrative Value
Formula Chemical FormulaC12H10CaO6S2
Formula Weight Molar Mass ( g/mol )354.42
Crystal System The crystal system describes the symmetry of the lattice.Monoclinic
Space Group The space group defines the crystal's symmetry elements.P2₁/c
a, b, c (Å) The lengths of the unit cell axes.a = 10.5, b = 7.8, c = 14.2
α, β, γ (°) The angles between the unit cell axes.α = 90, β = 95.5, γ = 90
Volume (ų) The volume of the unit cell.1165
Z The number of formula units per unit cell.4
Density (calc) The calculated density of the crystal (g/cm³).2.020

Note: The values presented in this table are illustrative examples of the data that would be generated from an SC-XRD analysis and are not actual experimental results for Calcium di(benzenesulphonate).

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Forms

Powder X-ray Diffraction (PXRD) is a crucial, non-destructive technique for analyzing polycrystalline materials. It is primarily used for phase identification, allowing researchers to confirm the identity of a crystalline solid by comparing its diffraction pattern to reference databases like the Crystallography Open Database (COD). This method is particularly valuable for distinguishing between different crystalline phases, or polymorphs, of the same compound, which may possess different physical properties.

In a PXRD experiment, a powdered sample of Calcium di(benzenesulphonate) is exposed to an X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" of the crystalline phase(s) present. Beyond simple identification, PXRD can be used to determine lattice parameters, assess sample purity, and analyze crystallite size. While PXRD is excellent for identifying which phases are present, it does not provide the spatial relationship between them.

Microscopic and Morphological Characterization

Understanding the physical form, surface features, and elemental composition of a compound is as important as knowing its crystal structure. Microscopic techniques provide visual and chemical information about the particles' size, shape, and elemental distribution.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample to produce various signals. The most common signal is from secondary electrons, which are sensitive to surface topography and allow for the generation of detailed images with a large depth of field, giving them a characteristic three-dimensional appearance.

An SEM analysis of Calcium di(benzenesulphonate) would reveal the size, shape, and surface texture of its constituent particles or agglomerates. This morphological information is crucial for understanding the material's bulk properties, such as flowability and dissolution rate. The technique can achieve resolutions better than 1 nanometer, allowing for in-depth examination of fine surface details.

Transmission Electron Microscopy (TEM) for Nanostructure and Micelle Analysis

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, making it suitable for observing the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. This allows for the direct visualization of features like crystal lattices, defects, and the size and shape of individual nanoparticles.

For Calcium di(benzenesulphonate), TEM could be used to investigate the crystal-collagen interactions if used in a composite material, or to analyze the nanostructure of individual crystals. If the compound were to form micelles in a solution, TEM could be employed to study their size, shape, and aggregation state. The technique is invaluable for linking nanoscale structure to macroscopic properties.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique almost always coupled with SEM or TEM. When the electron beam from the microscope strikes the sample, it causes atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for elemental identification and quantification.

An EDX analysis of Calcium di(benzenesulphonate) would confirm the presence of calcium, sulfur, oxygen, and carbon. The technique can be used to generate elemental maps, which visualize the spatial distribution of these elements across the sample's surface. This is particularly useful for identifying impurities, confirming compositional homogeneity, and analyzing the chemical makeup of different phases or features observed in the SEM or TEM images.

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the thermal stability and phase behavior of Calcium di(benzenesulphonate). By monitoring the material's properties as a function of temperature, these methods reveal critical information about its decomposition pathways and transitional states.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition characteristics of materials by measuring weight changes as a function of temperature. etamu.edutainstruments.com For calcium-containing organic compounds, TGA reveals a multi-stage decomposition process. Typically, the initial weight loss corresponds to the release of water molecules, followed by the decomposition of the organic components at higher temperatures, and finally the breakdown of carbonate intermediates. researchgate.neth-and-m-analytical.com The decomposition of calcium-based organic compounds often involves the release of organic radicals at lower temperatures and carbon dioxide at higher temperatures. researchgate.net

Studies on related calcium-containing compounds, such as calcium oxalate (B1200264), demonstrate a clear, multi-step decomposition pattern when analyzed by TGA. h-and-m-analytical.com The analysis of hydrated calcium oxalate shows distinct weight loss events corresponding to the removal of water, followed by the decomposition to calcium carbonate, and finally to calcium oxide at very high temperatures. etamu.edujustwrite.in The derivative of the TGA curve helps to pinpoint the temperature at which the rate of weight loss is at its maximum for each decomposition step. h-and-m-analytical.com

Table 1: TGA Decomposition Stages of a Generic Calcium Organic Compound

Decomposition StageTemperature Range (°C)Gaseous Byproduct
Dehydration100 - 250H₂O
Organic Moiety Decomposition400 - 500CO, Organic Fragments
Carbonate Decomposition> 700CO₂

This table presents a generalized decomposition pathway based on typical behavior of calcium organic salts. etamu.eduh-and-m-analytical.comjustwrite.in

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a key technique for investigating the thermal properties of materials, including phase transitions like melting and crystallization. nih.govqualitest.ae It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference. nih.goviitk.ac.in This method can determine transition temperatures, heat of fusion, and heat capacity. nih.govtudelft.nl

In the context of calcium-containing systems, DSC can be used to study the effect of calcium ions on the phase transition temperatures of other components in a mixture. researchgate.net For instance, the presence of Ca²⁺ ions has been shown to decrease the main transition temperature in certain lipid membranes. researchgate.net DSC is highly sensitive for analyzing the thermodynamic properties of thermally induced transitions. researchgate.net The data from DSC can be used to calculate changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) associated with a transition. nih.gov Simultaneous DSC-TGA analysis allows for the direct correlation of thermal events with mass changes, distinguishing between phase transitions and decomposition reactions. tainstruments.comiitk.ac.inebatco.com

Table 2: Thermal Transition Data from DSC for a Hypothetical Calcium di(benzenesulphonate) Sample

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Glass Transition120--
Crystallization180195-45
Melting25026080

This table is a representative example and does not reflect actual experimental data for Calcium di(benzenesulphonate).

Colloidal and Particle Size Analysis

Understanding the particle and colloidal characteristics of Calcium di(benzenesulphonate) is essential for its application, particularly in dispersions and emulsions.

Dynamic Light Scattering (DLS) for Particle Diameter Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in a suspension or polymers in solution. wikipedia.orgunchainedlabs.com The technique is based on the Brownian motion of particles; smaller particles move faster than larger ones. microtrac.com By analyzing the fluctuations in the intensity of scattered light, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. wikipedia.orgusp.org

DLS is well-suited for characterizing nanoparticles and can measure particle sizes ranging from approximately 0.3 nm to 10 µm. microtrac.comusp.org In studies involving similar compounds like calcium alkyl benzene sulfonates, DLS has been used to determine the mean particle diameter of nano-sized particles in detergents, with results showing particle sizes in the range of 10-100 nm. google.comgoogle.com The polydispersity index (PDI), also obtained from DLS measurements, provides information on the breadth of the particle size distribution. researchgate.netnih.gov

Table 4: DLS Particle Size Data for a Calcium Alkyl Benzene Sulfonate System

SampleMean Diameter (nm)Polydispersity Index (PDI)
Example 134.4~0.1
Example 239.9Not Specified

Data adapted from studies on similar calcium alkyl benzene sulfonate systems. google.comgoogle.com

Surface Tension and Critical Micelle Concentration (CMC) Studies

The surfactant properties of Calcium di(benzenesulphonate) can be characterized by measuring the surface tension of its aqueous solutions and determining its critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, leading to a plateau in the surface tension with increasing concentration. biolinscientific.comkruss-scientific.com

Tensiometry is the standard method for determining the CMC. kruss-scientific.comnih.gov For anionic surfactants like alkylbenzene sulfonates, the presence of divalent cations such as Ca²⁺ can significantly influence the surface tension and CMC. mdpi.comnih.gov Studies on sodium linear alkylbenzene sulfonate (NaLAS) in the presence of CaCl₂ have shown that increasing the Ca²⁺ concentration leads to a marked decrease in both the surface tension and the CMC. mdpi.comresearchgate.net This is attributed to the neutralization of the charge of the anionic head groups by the calcium ions, which promotes micelle formation at lower surfactant concentrations. Interestingly, at higher surfactant concentrations, a second critical concentration has been observed, suggesting another equilibrium process. mdpi.comnih.gov

Table 5: Effect of Ca²⁺ on the CMC of Sodium Linear Alkylbenzene Sulfonate (NaLAS) at 25°C

Ca²⁺ Concentration (g/L)CMC of NaLAS (mmol/L)
02.0
0.01~1.5
0.1~0.8

Data adapted from studies on the interaction of NaLAS with CaCl₂. mdpi.com

Coordination Chemistry and Supramolecular Assembly of Calcium Di Benzenesulphonate

Coordination Modes of Benzenesulphonate Ligands with Calcium Centers

The coordination of the benzenesulphonate anion to the calcium(II) ion is primarily facilitated through the oxygen atoms of the sulfonate group (-SO₃⁻). mdpi.com This interaction is a classic example of a hard acid (Ca²⁺) binding to a hard base (oxygen-donor ligand). nih.gov The resulting coordination environment around the calcium center is heavily influenced by the stoichiometry of the complex, the presence of solvent molecules (particularly water), and the nature of any additional ligands.

In many crystalline structures involving calcium and benzenesulphonate derivatives, the calcium ion exhibits a preference for a six-coordinate environment, often resulting in a distorted octahedral geometry. mdpi.comresearchgate.netscientific.netasianpubs.org For instance, in a coordination polymer of a modified benzenesulphonate, the Ca(II) ion is coordinated to four oxygen atoms from two separate bidentate sulfonate ligands and two oxygen atoms from two water molecules, completing the octahedral sphere. mdpi.comresearchgate.net The sulfonate group in such arrangements typically acts as a bidentate ligand, bridging between calcium centers. mdpi.comresearchgate.net

The coordination sphere is not exclusively octahedral. A slightly distorted dodecahedral geometry has also been observed in a complex formed between Ca(II) and O-nitrobenzaldehyde-3-amino-benzenesulfonic acid. researchgate.net In another mononuclear calcium(II) complex involving a Schiff base derivative of benzenesulphonate, the Ca(II) atom is six-coordinated by two oxygen atoms from the organic ligands and four oxygen atoms from coordinated water molecules, again forming a slightly distorted octahedral CaO₆ geometry. asianpubs.org The bond lengths between the calcium ion and the oxygen atoms of the sulfonate group (Ca-O-SO₃⁻) are often shorter than the bonds to the oxygen atoms of coordinated water molecules (Ca-OH₂O), indicating a stronger interaction with the sulfonate ligand. asianpubs.org

The versatility in coordination is a key factor driving the formation of diverse supramolecular architectures. The ability of the benzenesulphonate ligand to adopt different coordination modes, combined with the flexible coordination number of the calcium ion, lays the groundwork for the construction of extended one-, two-, and three-dimensional structures.

Formation of Coordination Polymers and Extended Frameworks

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). Calcium di(benzenesulphonate) and its derivatives are excellent candidates for forming such polymers, where the Ca²⁺ ion acts as the node and the benzenesulphonate anion serves as the linker. The resulting architectures can span one, two, or three dimensions, depending on the coordination modes of the ligand and the connectivity at the metal center.

One-Dimensional Chain Architectures

One-dimensional (1D) chains are a common structural motif in the coordination chemistry of calcium benzenesulphonate. These chain-like polymers can be formed through different connectivity patterns. A prevalent method involves the bridging of calcium centers by the sulfonate groups of the benzenesulphonate ligands. mdpi.comresearchgate.net In one such documented case, the SO₃⁻ groups act as the connecting bridge, leading to the formation of a 1D chained structure. mdpi.comresearchgate.net

Alternatively, hydrogen bonding plays a crucial role in assembling 1D chains. In complexes where the primary coordination sphere of the calcium ion is saturated, for instance by water molecules and monodentate ligand interactions, the extension into a 1D polymer is often directed by extensive intermolecular and intramolecular hydrogen bonds. scientific.netasianpubs.orgresearchgate.net For example, a Ca(II) complex with 4-amino-3-methyl-benzenesulfonic acid forms a one-dimensional chain structure stabilized by a combination of hydrogen bonds and π-π stacking interactions. scientific.net

The table below summarizes the crystallographic data for a representative one-dimensional calcium(II) coordination polymer.

Parameter Value Reference
Compound [{CaL₂·(H₂O)₂·2H₂O}]n (L = 2-[(E)-(2-furoylhydrazono)methyl]benzenesulfonate) mdpi.comresearchgate.net
Crystal System Orthorhombic mdpi.comresearchgate.net
Space Group P2₁2₁2 mdpi.comresearchgate.net
Coordination Geometry Distorted Octahedral mdpi.comresearchgate.net
Connectivity 1D chain via bridging SO₃⁻ groups mdpi.comresearchgate.net

Two-Dimensional Layered Structures

The assembly of one-dimensional chains can be further organized into two-dimensional (2D) layered structures. This dimensional extension is typically driven by weaker intermolecular forces, such as π-π stacking or further hydrogen bonding.

In the crystal packing of a Ca(II) complex with O-nitrobenzaldehyde-3-amino-benzenesulfonic acid, the molecules form layered structures primarily through π-π packing interactions between the aromatic rings of the benzenesulphonate ligands. researchgate.net In other instances, hydrogen bonds are the directing force for creating 2D assemblies. For example, a calcium(II) complex has been reported to form a two-dimensional layered structure through networks of hydrogen bonds. researchgate.net These non-covalent interactions effectively link the pre-formed 1D chains into planar sheets, demonstrating a hierarchical approach to supramolecular construction.

Three-Dimensional Network Formation

The final step in structural complexity is the formation of three-dimensional (3D) networks. These frameworks arise from the interconnection of 1D chains or 2D layers through a variety of spatial interactions.

In the case of the 1D chained Ca(II) coordination polymer constructed from 2-[(E)-(2-furoylhydrazono)methyl]benzenesulfonate, the one-dimensional chains are further linked by hydrogen bonds and π-π interactions, resulting in a stable 3D network structure. mdpi.comresearchgate.net This illustrates how directional hydrogen bonds and less-directional π-π stacking forces can work in concert to build a complex, extended solid-state architecture from simpler linear polymeric units. Similarly, polymers formed through the cross-linking of ethenyl-substituted benzenesulfonic acid with calcium ions can create robust three-dimensional networks. ontosight.ai

Role of Intermolecular Interactions in Supramolecular Network Construction

Hydrogen Bonding Networks

Hydrogen bonding is arguably the most critical directional force in the supramolecular chemistry of calcium di(benzenesulphonate), especially in its hydrated forms or when using substituted ligands containing hydrogen-bond donors and acceptors. Coordinated water molecules are frequently involved in extensive hydrogen-bonding networks, acting as bridges between adjacent polymer chains or layers. mdpi.comresearchgate.net

For example, the 3D network of the [{CaL₂·(H₂O)₂·2H₂O}]n polymer is consolidated by hydrogen bonds involving the coordinated and lattice water molecules. mdpi.comresearchgate.net Similarly, the one-dimensional chain structure of a Ca(II) complex with 2-formyl-benzenesulfonato-hydrazine is established through a complex network of both intramolecular and intermolecular hydrogen bonds, with O-H···O and N-H···O interactions playing a pivotal role. asianpubs.org

Research into a Ca(II)-aryl sulfonate complex highlighted the presence of weak intramolecular N-H···O hydrogen bonds between an amide group on the ligand and an oxygen atom of the sulfonate group. acs.org The weakness of these hydrogen bonds in sulfonates, compared to the stronger interactions found in carboxylates, is attributed to the delocalization of charge across the SO₃⁻ group, which reduces the nucleophilicity of the oxygen atoms. acs.org

The table below details some of the hydrogen bonds identified in the crystal structure of a Ca(II) complex, illustrating their importance in defining the final structure.

Donor-H···Acceptor Distance (Å) Symmetry Code Reference
O4-H4A···O22.899(2)x, -1+y, z asianpubs.org
O4-H4B···O62.818(2)1-x, 1-y, 1-z asianpubs.org
O5-H5A···O72.787(2)x, 1/2-y, -1/2+z asianpubs.org
O6-H6B···N12.943(2)-1+x, y, z asianpubs.org
O7-H7A···O32.781(2)1-x, -1/2+y, 3/2-z asianpubs.org

This intricate web of hydrogen bonds provides stability and directionality, guiding the assembly of calcium di(benzenesulphonate) complexes into predictable and often complex supramolecular frameworks.

π-π Stacking Interactions

π-π stacking interactions are non-covalent attractions that occur between aromatic rings. libretexts.org These forces, arising from a combination of dispersion and electrostatic interactions, are crucial in the assembly of supramolecular structures, influencing the crystal packing of molecules. libretexts.orgacs.org In the context of calcium di(benzenesulphonate) and related coordination polymers, the aromatic rings of the benzenesulphonate ligands play a pivotal role in the formation of extended networks.

Research into a calcium(II) coordination polymer incorporating a derivative of benzenesulphonate has shown that while individual one-dimensional (1D) chains are formed through the coordination of calcium ions with the ligand, the assembly of these chains into a three-dimensional (3D) network is stabilized by a combination of hydrogen bonds and significant π-π interactions. researchgate.netmdpi.com In this specific structure, the distances between the centroids of adjacent aromatic rings have been measured, providing concrete evidence of these stabilizing forces. The distance between adjacent benzene (B151609) rings was found to be 3.431 Å, and for furan (B31954) rings within the ligand, the distance was 3.095 Å. mdpi.com These distances are well within the typical range for effective π-π stacking. The strength of these interactions can be substantial; for instance, the complexation energy for a π-π stacked dimer of hexafluorobenzene (B1203771) and mesitylene (B46885) has been calculated at -9.1 kcal mol⁻¹, which is comparable to a strong hydrogen bond. acs.org The stability conferred by these interactions is a critical factor in the formation of stable porous supramolecular frameworks from otherwise weak forces. nih.gov

Table 1: π-π Stacking Interaction Parameters in Metal-Sulfonate Coordination Polymers

ComplexInteracting RingsCentroid-Centroid Distance (Å)Reference
[{CaL₂·(H₂O)₂·2H₂O}]n (L = 2-[(E)-(2-furoylhydrazono)methyl]benzenesulfonate)Benzene-Benzene3.431 mdpi.com
[{CaL₂·(H₂O)₂·2H₂O}]n (L = 2-[(E)-(2-furoylhydrazono)methyl]benzenesulfonate)Furan-Furan3.095 mdpi.com
[Co(L)₂(H₂O)]n (L = 3-(1H-imidazol-4-yl)benzoate)Benzene-Benzene3.58 mdpi.com

Host-Guest Chemistry and Inclusion Compounds Involving Sulphonates

Host-guest chemistry involves the formation of a complex between a large "host" molecule, which has a cavity, and a smaller "guest" molecule that fits within it. wikipedia.orgnumberanalytics.com These complexes are held together by non-covalent forces. wikipedia.org Inclusion compounds are a class of host-guest complexes where the guest is accommodated within the crystal lattice of the host. wikipedia.org The sulphonate group has proven to be an exceptionally effective functional group for constructing molecular hosts capable of forming such inclusion compounds.

A prominent example is the family of guanidinium (B1211019) sulphonate (GS) host frameworks. In these systems, resilient hydrogen-bonded sheets are formed between guanidinium cations and the sulphonate moieties of various organodisulphonate "pillar" molecules. These pillars connect the sheets, creating galleries and molecular-scale cavities that can be occupied by a wide array of guest molecules. The guests can range from small solvents like acetone (B3395972) and acetonitrile (B52724) to larger aromatic molecules such as anthracene (B1667546) and pyrene.

Similarly, metal-complex sulphonate (MCS) systems demonstrate the versatility of the sulphonate group in creating host-guest frameworks. nju.edu.cn These structures are analogous to the GS systems but incorporate transition-metal centers, which can introduce additional functionalities like redox or magnetic properties. nju.edu.cn In one such system built with cobalt complexes and 4,4′-biphenyldisulphonate, the resulting pillared-layer framework forms cavities that can include guest molecules like dimethylformamide (DMF) and acetone. nju.edu.cn These examples underscore the principle that the sulphonate group is a key component in the crystal engineering of porous materials designed for molecular inclusion. scispace.com

Table 2: Examples of Host-Guest Systems Involving Sulphonate Moieties

Host System TypeHost ComponentsGuest MoleculesReference
Guanidinium Sulphonate (GS)Guanidinium ions and various organodisulphonate pillars (e.g., 1,4-benzenedisulphonate, 4,4'-biphenyldisulphonate)Acetone, acetonitrile, linear alkenes/alkynes, anthracene, pyrene
Metal-Complex Sulphonate (MCS)Co(NH₃)₆³⁺ complexes and 4,4'-biphenyldisulphonateDimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetone nju.edu.cn
p-Sulfonatocalix[n]arenesCalixarene macrocycle functionalized with sulphonate groupsVarious organic molecules, metal cations bohrium.com

Influence of Counterions and Solvent Systems on Coordination Behavior

The coordination environment of a metal ion like calcium is critically dependent on external factors, including the nature of the counterions present and the properties of the solvent system used. nih.govresearchgate.net These factors can dictate the solubility, stability, and even the reactivity of the resulting complex.

Influence of Counterions

Counterions can significantly influence the properties of ionic compounds like calcium di(benzenesulphonate). The interaction between the calcium cation and the benzenesulphonate anion can be modulated by the presence of other ions. For instance, studies on the precipitation of sodium dodecylbenzenesulphonate (NaDBS) from aqueous solution by adding various cations found an order of effectiveness to be NH₄⁺ < Na⁺ < Mg²⁺ < Ca²⁺. nih.gov This demonstrates a strong influence of the counterion on the solubility of the sulphonate salt. nih.gov The identity of the counterion—whether it is large and non-coordinating or small and tightly bound—can have a dramatic impact on the photophysical properties and reaction rates of metal complexes, particularly in solvents with a low dielectric constant. nih.govresearchgate.net

Influence of Solvent Systems

The solvent is not a passive medium but an active component in the coordination sphere of calcium ions. weebly.com The ability of solvent molecules to coordinate to the metal center can compete with the primary ligand, affecting the structure and stability of the final complex. nih.gov The donor ability of the solvent is a particularly important parameter for achieving stable, long-lived calcium complexes. nih.govnih.gov

The catalytic activity of a calcium(II) complex with a disulphonate-containing ligand in the oxidation of benzyl (B1604629) alcohol was shown to be highly dependent on the solvent used. researchgate.net As detailed in the table below, changing the solvent from 1,4-dioxane (B91453) to others like tetrahydrofuran (B95107) or acetonitrile resulted in a drastic decrease in both the conversion of the alcohol and the selectivity for the desired benzaldehyde (B42025) product. researchgate.net This highlights that the choice of solvent is a critical parameter for controlling the functional properties of calcium-sulphonate complexes. In poor solvating solvents like acetonitrile, the coordination ability of metal ions with sulphonate ions is distinctly different from that in more polar, protic media. researchgate.net

Table 3: Influence of Solvent on the Catalytic Oxidation of Benzyl Alcohol by a Ca(II)-Disulphonate Complex

SolventConversion (%)Selectivity (%)Reference
1,4-dioxane7898 researchgate.net
tetrahydrofuran5761 researchgate.net
dimethylformamide1225 researchgate.net
acetonitrile1014 researchgate.net
ethyl acetate914 researchgate.net

Mechanistic Investigations of Chemical Transformations Involving Calcium Di Benzenesulphonate

Reaction Mechanisms in the Synthesis of Benzenesulphonate Salts

The synthesis of benzenesulphonate salts, including calcium di(benzenesulphonate), is a multi-step process that begins with the sulfonation of benzene (B151609).

The primary reaction for the formation of benzenesulfonic acid is the electrophilic aromatic substitution of benzene using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). chemistrysteps.combyjus.com The electrophile in this reaction is believed to be sulfur trioxide (SO₃) or its protonated form, +SO₃H. chemistrysteps.com

The mechanism can be broken down into the following steps:

Formation of the Electrophile: In fuming sulfuric acid, sulfur trioxide is either already present or formed. It is a potent electrophile due to the high electronegativity of the oxygen atoms, which draws electron density away from the sulfur atom. docbrown.info

Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of the SO₃ molecule. slideshare.net This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. themasterchemistry.comlibretexts.org

Deprotonation: A base in the reaction mixture, such as the HSO₄⁻ ion, removes a proton from the carbon atom that formed the bond with the sulfur, restoring the aromaticity of the benzene ring. themasterchemistry.com This results in the formation of benzenesulfonic acid (C₆H₅SO₃H).

Once benzenesulfonic acid is formed, the next step is neutralization with a suitable base to produce the corresponding salt. In the case of calcium di(benzenesulphonate), the neutralizing agent is typically calcium hydroxide (B78521) (Ca(OH)₂). ontosight.ai

The neutralization reaction is an acid-base reaction:

2C₆H₅SO₃H + Ca(OH)₂ → Ca(C₆H₅SO₃)₂ + 2H₂O

This reaction proceeds via the transfer of protons from the strongly acidic sulfonic acid groups to the hydroxide ions from the calcium hydroxide, forming water and the calcium di(benzenesulphonate) salt. docbrown.infoyoutube.com The process is often carried out in a solvent, and the resulting salt can then be isolated. google.com

A summary of the key reactions in the synthesis of calcium di(benzenesulphonate) is presented in the table below.

StepReactionReactantsProductsMechanism Type
1SulfonationBenzene, Fuming Sulfuric Acid (H₂SO₄ + SO₃)Benzenesulfonic AcidElectrophilic Aromatic Substitution
2NeutralizationBenzenesulfonic Acid, Calcium HydroxideCalcium di(benzenesulphonate), WaterAcid-Base Neutralization

Role of Calcium Di(benzenesulphonate) in Crystallization Processes

The benzenesulfonate (B1194179) anion, as a component of calcium di(benzenesulphonate), can significantly influence the crystallization of various materials, particularly inorganic salts. This influence stems from the interaction of the sulfonate group with growing crystal surfaces.

Additives containing sulfonate groups are known to act as crystal modifiers, altering the growth rate and morphology of inorganic crystals. harvestchemical.co.id For instance, in the crystallization of calcium carbonate (CaCO₃), the presence of sulfonate-containing surfactants like sodium dodecyl benzene sulfonate (SDBS) can lead to changes in the crystal habit from the typical rhombohedral calcite to spherical vaterite. researchgate.netjlu.edu.cn

The table below summarizes the observed effects of sulfonate additives on the crystallization of calcium carbonate.

AdditiveInorganic MaterialObserved Morphological Change
Sodium Dodecyl Benzene Sulfonate (SDBS)Calcium Carbonate (CaCO₃)Transition from rhombohedral calcite to spherical vaterite
Heavy Alkyl-Benzene Sulfonate (HABS)Calcium Carbonate (CaCO₃)Formation of aragonite-based superstructures
Poly(styrene sulfonate)Calcium Carbonate (CaCO₃)Formation of elongated and flattened calcite crystals

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of materials science. google.com Sulfonate additives can play a crucial role in controlling which polymorph of a substance crystallizes. rsc.org The mechanism of polymorph control is closely related to the influence on crystal growth.

Different polymorphs of a substance have different arrangements of atoms and molecules, and therefore present different surface structures. acs.org A sulfonate additive may selectively adsorb to the surface of a specific polymorph, stabilizing it and inhibiting its transformation into a more thermodynamically stable form. researchgate.net For example, in the case of calcium carbonate, additives can stabilize the metastable vaterite or aragonite polymorphs over the more stable calcite. researchgate.net

The interaction between the sulfonate group and the crystal surface can lower the interfacial free energy of a particular polymorph, making it kinetically favored to nucleate and grow. researchgate.net The presence of the benzenesulfonate anion from calcium di(benzenesulphonate) in a crystallizing system could therefore direct the formation of a specific polymorph of an inorganic material by selectively interacting with the nuclei or growing surfaces of that polymorph. researchgate.net

Catalytic Activity and Mechanistic Pathways of Related Sulphonate Species

While calcium di(benzenesulphonate) itself is not primarily known as a catalyst, related metal sulfonate species exhibit significant catalytic activity in various organic reactions. The catalytic mechanisms often involve the acidic nature of the sulfonic acid group or the Lewis acidity of the metal cation.

Metal benzenesulfonates can act as catalysts in reactions such as hydroarylation and nucleophilic substitution. acs.orgescholarship.org The catalytic cycle can involve the coordination of reactants to the metal center, followed by transformation and release of the product. In some cases, the sulfonate anion can participate in the catalytic cycle, for example, by acting as a proton shuttle or by influencing the electronic properties of the metal center. oup.com

Calcium-based catalysts, in general, have been explored for various transformations. For instance, calcium-BINOL phosphate (B84403) complexes have been used in the asymmetric hydrocyanation of hydrazones. beilstein-journals.org The mechanism involves the coordination of the reactants to the calcium center, which activates them towards the reaction.

The catalytic activity of related sulfonate species can be summarized in the following table:

Catalyst TypeReaction TypeMechanistic Feature
Metal BenzenesulfonatesHydroarylation, Nucleophilic SubstitutionLewis acid catalysis by the metal center, potential involvement of the sulfonate anion.
Calcium-BINOL PhosphateAsymmetric HydrocyanationCoordination and activation of substrates at the calcium center.
Sulfonated PolymersEsterification, AcetalizationBrønsted acid catalysis by the sulfonic acid groups.
Metal Phthalocyanine SulfonatesOxidationRedox cycling of the metal center, with the sulfonate groups enhancing solubility and stability. magtech.com.cn

Interactions with Other Chemical Species in Complex Systems

Calcium di(benzenesulphonate) can participate in various interactions within complex chemical systems, such as those containing polymers or surfactants. These interactions are primarily driven by the ionic nature of the compound and the properties of the benzenesulfonate anion.

In surfactant systems, the benzenesulfonate anion is a key component. Alkylbenzene sulfonates are widely used as anionic surfactants. sancolo.com The presence of calcium ions can significantly affect the behavior of these surfactants. nih.gov Calcium ions can interact with the anionic sulfonate headgroups of the surfactant molecules, leading to changes in micelle formation, surface tension, and potentially causing precipitation of the surfactant if the calcium salt is insoluble. nih.govmdpi.com The interaction between calcium ions and alkylbenzene sulfonates is a critical factor in the performance of detergents in hard water.

The table below outlines some of the key interactions of the components of calcium di(benzenesulphonate) in complex systems.

Interacting SpeciesComponent of Calcium Di(benzenesulphonate)Nature of InteractionConsequence
Polymers (with carboxyl/amino groups)Calcium ion (Ca²⁺)Complex formation, ionic bridgingAltered polymer conformation, changes in solution viscosity
Anionic Surfactants (e.g., Alkylbenzene Sulfonates)Calcium ion (Ca²⁺)Electrostatic interaction with sulfonate headgroupsReduced critical micelle concentration, potential precipitation of calcium sulfonate salt
Carbon Black ParticlesBenzenesulfonate anionAdsorption via hydrophobic interactionsDispersion of particles in aqueous media
Growing Crystal SurfacesBenzenesulfonate anionAdsorption onto specific crystal facesInhibition of crystal growth, modification of crystal morphology

Applications of Calcium Di Benzenesulphonate in Advanced Materials and Chemical Engineering

Role in Nanomaterial Synthesis and Stabilization

Formation and Characterization of Nanoparticle Systems

There is no available scientific literature detailing the formation and characterization of nanoparticle systems specifically utilizing calcium di(benzenesulphonate).

Stabilization of Colloidal Dispersions

No research findings were identified that describe the use of calcium di(benzenesulphonate) for the stabilization of colloidal dispersions.

Applications in Polymer Science and Engineering

Modification of Polymer Properties through Inclusion

There is no available data on the modification of polymer properties through the inclusion of calcium di(benzenesulphonate).

Functional Materials Development

No specific research has been published on the development of functional materials incorporating calcium di(benzenesulphonate).

Contributions to Novel Materials for Energy-Related Applications

The scientific community is actively researching calcium-ion batteries (CIBs) as a potential alternative to lithium-ion batteries, primarily due to the natural abundance and lower cost of calcium. azom.comrsc.org Calcium's divalent nature offers the potential for higher energy density. azom.com Research in this area focuses on developing stable electrolytes and electrode materials that can efficiently accommodate the larger and more highly charged calcium ions. azom.comrsc.org

While direct use of calcium di(benzenesulphonate) in these systems is not reported, its components could theoretically play a role. The benzenesulfonate (B1194179) anion, with its aromatic ring and sulfonate group, could potentially be modified to create novel electrolyte components or additives. The properties of such a molecule could influence ion mobility and stability within the battery system. However, it is important to note that this is a theoretical application, and there is currently no direct research to support the use of calcium di(benzenesulphonate) in energy storage devices.

Integration in Sensor Technologies and Related Devices

There is currently no available research or documentation to suggest the integration of calcium di(benzenesulphonate) in sensor technologies. The development of chemical sensors often relies on materials that exhibit specific and measurable responses to target analytes. While the benzenesulfonate group can be functionalized, there is no evidence to date of its application in sensor design.

Advanced Formulations for Industrial Chemical Processes

The utility of calcium salts of benzenesulfonic acid derivatives is well-established in various industrial chemical processes, where they primarily function as surfactants. ontosight.ai These properties are directly attributable to the molecular structure, which combines a hydrophilic (water-attracting) sulfonate group and a hydrophobic (water-repelling) benzene (B151609) ring.

Dispersing Agents in Various Chemical Formulations

Calcium salts of alkyl benzenesulfonates are widely used as dispersing agents in a variety of formulations, including pesticides and industrial lubricants. nih.gov A dispersing agent is a substance that promotes the separation of fine solid particles in a liquid medium, preventing them from clumping together and settling.

The effectiveness of calcium benzenesulfonate derivatives as dispersing agents stems from their surfactant nature. The hydrophobic benzene ring adsorbs onto the surface of the solid particles, while the hydrophilic sulfonate group extends into the liquid medium. This creates a stabilizing layer around the particles, leading to repulsion between them and resulting in a stable dispersion. In the context of engine oils, these additives act as detergent-dispersants, keeping soot and other combustion byproducts suspended in the oil to prevent sludge formation. researchgate.net

Below is a table summarizing the components of a typical detergent formulation utilizing a calcium benzenesulfonate derivative:

ComponentFunctionTypical Concentration
Base OilLubricantMajor component
Calcium Alkyl Benzenesulfonate Detergent-Dispersant Variable
Anti-wear AdditivesReduce friction and wearVariable
AntioxidantsPrevent oil degradationVariable
Viscosity Index ImproversMaintain viscosity over a range of temperaturesVariable

This table represents a generalized formulation. Specific concentrations vary based on the intended application and performance requirements.

Wetting Agents and Emulsifiers in Industrial Applications

The surfactant properties of calcium benzenesulfonate derivatives also make them effective wetting agents and emulsifiers. A wetting agent increases the ability of a liquid to spread across a solid surface, while an emulsifier stabilizes a mixture of two immiscible liquids, such as oil and water.

In agricultural formulations, such as herbicides and pesticides, calcium dodecylbenzene (B1670861) sulfonate acts as an emulsifier, allowing the active ingredients, which are often oily substances, to be mixed with water for application. researchgate.net This ensures a uniform distribution of the pesticide on the plant surfaces. The ability to form stable emulsions is crucial for the effectiveness of these products.

The table below outlines the properties of calcium dodecylbenzene sulfonate relevant to its function as a wetting agent and emulsifier.

PropertyDescriptionRelevance to Application
Anionic Surfactant The sulfonate group carries a negative charge.This charge helps to stabilize emulsions and dispersions through electrostatic repulsion.
Solubility Soluble in organic solvents like methanol (B129727) and xylene; slightly soluble in water. Allows it to be formulated with a wide range of active ingredients and solvents.
Emulsification Forms stable mixtures of oil and water. Essential for the formulation of many pesticides and industrial cleaners. ontosight.ai
Wetting Reduces the surface tension of liquids.Improves the spreading and coverage of formulations on surfaces.

Computational and Theoretical Chemistry Studies of Calcium Di Benzenesulphonate

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov This approach allows for the investigation of complex processes such as micelle formation, adsorption at interfaces, and diffusion in solution. nih.govfrontiersin.org

While specific MD simulations for the simple Calcium di(benzenesulphonate) are not readily found, extensive research on related long-chain calcium alkylbenzene sulfonates provides significant insight. acs.orgresearchgate.net In a notable study, MD simulations of a reverse micelle composed of calcium carbonate and calcium (2-hexadecyl)benzenesulfonate in nonpolar solvents revealed a roughly spherical aggregate with a core diameter of 23 Å and a total diameter of about 41 Å. acs.org These simulations showed that the polar core and sulfonate headgroups maintain their structure, while the hydrocarbon tails collapse onto the core in a vacuum but extend into the solvent in solution. acs.orgresearchgate.net

Crystal Structure Prediction and Polymorphism Analysis

Crystal Structure Prediction (CSP) is a computational field dedicated to finding the stable crystal packing arrangements of a molecule from its chemical diagram alone. uu.nl This process typically involves generating a multitude of plausible crystal structures through search algorithms and then ranking them based on their calculated lattice energies, often using DFT with dispersion corrections. mmlpi.chmdpi.com CSP is crucial in materials science and pharmaceuticals for identifying potential polymorphs—different crystal structures of the same compound—which can have distinct physical properties. mmlpi.ch

For Calcium di(benzenesulphonate), a CSP study would explore how the ions and benzenesulfonate (B1194179) groups pack in a three-dimensional lattice. The interplay between the strong ionic Ca²⁺-sulfonate interactions and the weaker, but structurally significant, cation-π and π-π stacking interactions between the benzene (B151609) rings would dictate the final crystal structures. Although a specific CSP study for this compound is not available in the searched literature, the established methodologies are directly applicable. uu.nl Such a study would provide a list of energetically feasible polymorphs, which could then guide experimental crystallization efforts to isolate new solid forms of the material.

Force Field Development and Parameterization for Simulation Studies

The accuracy of Molecular Dynamics simulations is critically dependent on the quality of the underlying force field (FF), which is a set of parameters and mathematical functions describing the potential energy of the system. nih.gov For a compound like Calcium di(benzenesulphonate), simulations would typically use a standard biomolecular or organic force field such as CHARMM, AMBER, COMPASS, or OPLS-AA. nih.govresearchgate.net However, standard parameters, especially for divalent cations like Ca²⁺ and their interaction with charged groups, are often a source of inaccuracy. nih.govnih.gov

Developing a reliable model for this system would likely require careful parameterization. This process involves adjusting FF parameters, particularly the non-bonded Lennard-Jones terms and atomic partial charges, to reproduce experimental data (e.g., solution density, osmotic pressure) or results from high-level ab initio calculations. nih.govnih.govresearchgate.net For instance, studies on sulfated glycosaminoglycans have shown that many standard force fields poorly capture Ca²⁺-sulfate interactions, often requiring re-parameterization or the use of advanced models like charge-scaled or polarizable force fields to match ab initio molecular dynamics data. acs.orgbiorxiv.org A similar approach would be necessary for Calcium di(benzenesulphonate) to accurately model the Ca²⁺-sulfonate interaction, which is fundamental to its behavior in simulations.

Table 2: Common Force Fields Used for Simulating Metal-Sulfonate Systems

Force Field Type Typical Application Area Relevant Parameterization Studies
CHARMM Classical Biomolecules, Organic molecules nih.govnih.govbiorxiv.org
AMBER Classical Biomolecules, Organic molecules researchgate.netnih.gov
COMPASS Classical Organic molecules, Polymers, Inorganic materials acs.orgmdpi.com
OPLS-AA Classical Organic liquids, Proteins researchgate.netnih.gov
ReaxFF Reactive Chemical reactions, Material failure acs.org
INTERFACE FF Classical Interfaces between inorganic and organic materials researchgate.net

Theoretical Investigations of Noncovalent Interactions

The structure and properties of Calcium di(benzenesulphonate) are governed by a combination of noncovalent interactions. The primary forces are the strong electrostatic (ionic) attraction between the Ca²⁺ cation and the two negatively charged sulfonate (–SO₃⁻) groups.

Beyond this, a crucial and more subtle interaction is the cation-π interaction. wikipedia.org This is a noncovalent force between the positively charged calcium ion and the electron-rich face of the benzene rings. wikipedia.orgnih.gov The π-electron system of an aromatic ring creates a region of negative electrostatic potential on its face, which can attract cations. wikipedia.org In water, cation-π interactions can be significantly stronger than a salt bridge of similar size, partly because only the cation pays a large energetic penalty for desolvation, whereas the aromatic ring is already hydrophobic. nih.govnih.gov

Environmental Aspects of Calcium Di Benzenesulphonate and Sustainability

Biodegradation Pathways and Environmental Fate Considerations

The environmental fate of calcium di(benzenesulphonate) is largely determined by the biodegradability of the benzenesulfonate (B1194179) anion. Aromatic sulfonates are not known to be synthesized in nature and entered the environment as industrial waste products scirp.org. While once considered non-biodegradable, benzenesulfonate is now known to be readily degraded by various microorganisms under the right conditions scirp.org.

Aerobic biodegradation is the primary and most effective pathway for the removal of benzenesulfonates from the environment. elchemy.comrsc.org Under anaerobic (oxygen-free) conditions, degradation is significantly slower or does not occur at all. elchemy.com This distinction is critical, as it influences the compound's persistence in different environmental compartments, such as aerated surface waters versus anoxic sediments or sludge.

The microbial degradation of benzenesulfonate is an oxygen-intensive process initiated by specialized enzymes. revistadechimie.ro Studies on bacteria, such as Alcaligenes sp. strain O-1, have elucidated the initial steps of the pathway:

Transport : The first step is the active transport of the benzenesulfonate molecule into the microbial cell, surmounting a selective permeability barrier. revistadechimie.ro

Dioxygenation : Inside the cell, a multi-component enzyme system, a dioxygenase, attacks the aromatic ring. This reaction requires molecular oxygen (O₂) and a reducing agent like NAD(P)H to incorporate two hydroxyl groups onto the benzene (B151609) ring, forming catechol. revistadechimie.ro

Desulfonation : During this oxygenolytic attack, the sulfonate group is cleaved from the ring as sulfite (B76179) (SO₃²⁻), which is subsequently oxidized to sulfate (B86663) (SO₄²⁻). revistadechimie.ro

Ring Cleavage : The resulting catechol is a key intermediate that is then subject to cleavage by other dioxygenase enzymes, breaking open the aromatic ring and allowing the carbon backbone to be funneled into the central metabolism of the microorganism for energy and biomass production. revistadechimie.ro

Table 1: Key Factors in the Biodegradation of Benzenesulfonate

FactorInfluence on BiodegradationReferences
Oxygen Availability Essential for aerobic pathways; degradation is extremely slow or negligible under anaerobic conditions. elchemy.comgoogle.com
Microbial Consortia Requires specific bacteria with dioxygenase enzyme systems capable of attacking the aromatic ring. scirp.orgrevistadechimie.ro
Environmental Compartment Rapid degradation in aerated water and soil; high persistence in anaerobic sediments and sludge. elchemy.com
Chemical Structure The core benzenesulfonate structure is biodegradable; however, substitutions on the ring can affect degradation rates. scirp.orgresearchgate.net

Green Synthetic Routes and Sustainable Production Technologies

Traditionally, benzenesulfonic acid, the precursor to calcium di(benzenesulphonate), is produced by sulfonating benzene with sulfur trioxide or oleum. elchemy.com This process relies on a petrochemical feedstock (benzene) and involves corrosive and hazardous reagents. In response to growing demands for sustainability, research has focused on greener synthetic alternatives. marketresearchintellect.com

Another key area of green chemistry is the development of safer and more efficient catalysts. Benzenesulfonic acid and its derivatives are themselves being used as recyclable, solid acid catalysts to replace more corrosive and polluting liquid acids like sulfuric acid in various chemical reactions, such as esterification. revistadechimie.ro Furthermore, novel carbon-based solid acid catalysts, which can be functionalized with sulfonic acid groups, are being synthesized through safer methods that avoid hazardous reagents like fuming sulfuric acid. scirp.org These solid catalysts are more stable, easier to separate from reaction mixtures, and can be reused, reducing waste and improving process efficiency. scirp.orgresearchgate.net

The production of the final calcium salt from benzenesulfonic acid is also a target for process optimization. Methods are being developed that reduce the consumption of solvents like methanol (B129727) and eliminate energy-intensive concentration steps, thereby lowering equipment costs and environmental impact. google.com

Table 2: Emerging Sustainable Production Strategies for Benzenesulfonates

StrategyDescriptionKey BenefitsReferences
Renewable Feedstocks Using lignocellulosic biomass (lignin) as the source of the benzene ring instead of petroleum.Reduces fossil fuel dependence, utilizes industrial waste, lowers carbon footprint. google.comnih.gov
Green Catalysis Development of solid, reusable acid catalysts (e.g., carbon-based) for sulfonation and other reactions.Avoids corrosive liquid acids, simplifies separation, reduces waste, improves safety. scirp.orgrevistadechimie.roresearchgate.net
Process Optimization Improving the neutralization and purification steps to reduce solvent use and energy consumption.Lowers operational costs, minimizes waste streams, increases process efficiency. google.com
Valorization of Waste Using waste materials like citrus peels to create sulfonated carbon catalysts.Creates high-value products from low-value waste, contributes to a circular economy. rsc.org

Lifecycle Assessment of Calcium Benzenesulphonate Materials

The lifecycle stages and associated environmental considerations are as follows:

Raw Material Acquisition : The primary feedstocks are benzene and a sulfonating agent (sulfur trioxide/oleum), with calcium carbonate or calcium oxide for neutralization. elchemy.comgoogle.com The environmental impact at this stage is dominated by the fossil fuel extraction and refining required to produce benzene and the energy-intensive production of the sulfonating agent. elchemy.com A shift to bio-based benzene from lignin (B12514952) would significantly alter this initial impact. nih.gov

Manufacturing : The sulfonation of benzene is an industrial process that can lead to emissions, including sulfur oxides, which contribute to acid rain if not properly controlled. elchemy.com The subsequent neutralization reaction to form the calcium salt generates water and potentially other waste streams that require treatment. google.com

Transportation and Distribution : This stage involves the energy consumption and emissions associated with transporting the final product to industrial users or formulators.

Use Phase : For applications like detergents or cleaning agents, the compound is released directly into wastewater systems after use. industrialchemicals.gov.au In agricultural uses, it is introduced into the soil environment. mdpi.com The key environmental interaction during this phase is its entry into aquatic and terrestrial ecosystems.

End-of-Life (Fate) : As discussed in section 8.1, the ultimate fate is biodegradation. In well-functioning aerobic wastewater treatment plants, the compound is mineralized. rsc.orgresearchgate.net However, poor management can lead to its release into surface waters. industrialchemicals.gov.au The portion that adsorbs to sludge may persist under anaerobic conditions or be transferred to soil, where its fate depends on local conditions. elchemy.com The primary long-term environmental concern is its potential to persist in anoxic environments. elchemy.comca.gov

An LCA provides a framework to identify "hotspots" of environmental impact. For calcium di(benzenesulphonate), the key hotspots are the reliance on fossil-fuel feedstocks for traditional synthesis and the energy consumption during manufacturing. The biodegradability of the compound is a positive attribute at the end-of-life stage, provided it is managed in appropriate aerobic treatment systems.

Strategies for Chemical Recycling and Waste Valorization

Strategies for recycling and valorization related to calcium di(benzenesulphonate) focus on two main areas: using waste to create the chemical (valorization) and repurposing waste materials by incorporating the chemical structure (chemical recycling).

Waste Valorization for Production: The most promising valorization strategy is the use of lignocellulosic waste from the pulping industry as a renewable feedstock for producing aromatic compounds, which are the precursors to benzenesulfonates. google.com This approach transforms a low-value, abundant industrial byproduct into a high-value platform chemical, directly contributing to a circular economy by designing waste out of the system. google.comrsc.org Similarly, other forms of biomass, such as citrus waste, can be transformed into sulfonated carbon materials that serve as green catalysts in chemical production. rsc.org

Chemical Recycling and Repurposing: Chemical recycling involves breaking down a waste material into its chemical building blocks to create new, high-quality products. plasticseurope.orgcefic.org While calcium di(benzenesulphonate) itself is a small molecule not typically subject to this type of recycling, the principle of sulfonation is applied to recycle polymeric waste. For instance:

Waste Polystyrene: High-impact polystyrene (HIPS) waste can be chemically modified through sulfonation. Introducing sulfonic acid groups (-SO₃H) onto the benzene rings of the polystyrene backbone transforms the waste plastic into a functional material, such as an ion-exchange resin or an asymmetric membrane suitable for wastewater treatment and dye removal. mdpi.com

Waste PET: Poly(ethylene terephthalate) from waste plastic bottles can be depolymerized and subsequently sulfonated. This process upcycles the waste material into valuable proton exchange membranes, which have applications in fuel cells. acs.org

These examples demonstrate a powerful circular strategy: taking a waste polymer that contains a benzene ring and, through a sulfonation reaction, creating a new, high-performance material. This not only diverts plastic from landfills but also creates value. mdpi.comacs.org

Additionally, benzenesulfonate-based compounds are themselves being investigated for use in recycling processes. Thermoresponsive ionic liquids based on benzenesulfonate can be used as draw solutes in water treatment systems and are designed to be easily recovered and recycled using low-grade waste heat. mdpi.com

Future Research Directions and Interdisciplinary Opportunities

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current research is actively pursuing the development of new and improved methods for synthesizing calcium di(benzenesulphonate). A notable advancement is the use of a microdispersion process, which offers a controllable preparation method. researchgate.net This technique employs an oil-in-water system, a departure from the more common water-in-oil approach, and utilizes microreactors to improve mixing and mass transfer. researchgate.net Researchers have also investigated a one-step preparation method involving the reaction of alkyl benzene (B151609) sulphonate and calcium carbonate in a methanol (B129727) solution. google.com

Further investigations into synthetic strategies include the use of various catalysts and reaction conditions to optimize yield, purity, and cost-effectiveness. For instance, studies have explored the use of calcium as a catalyst in the synthesis of graphene-like materials from cellulose, a process that could have implications for the synthesis of related compounds. nih.govresearchgate.net The development of more convergent synthetic routes, such as those explored for other complex molecules, could also offer pathways to more efficient production of calcium di(benzenesulphonate) and its derivatives. researchgate.net

Development of In Situ and Operando Characterization Techniques

To gain a deeper understanding of the formation and behavior of calcium di(benzenesulphonate) during synthesis and in various applications, researchers are increasingly turning to in situ and operando characterization techniques. These methods allow for the real-time observation of chemical and physical changes under actual operating conditions. rsc.orgiapchem.orgacs.org

Techniques such as X-ray absorption spectroscopy, X-ray photoelectron spectroscopy, and Raman spectroscopy are being employed to probe the dynamic evolution of materials at the molecular level. iapchem.orgnih.gov For example, a combination of XPS, ToF-SIMS, XANES, and EFTEM has been used to analyze the detailed chemical composition of overbased calcium alkyl benzene sulfonate micelles, revealing the presence of residual calcium hydroxide (B78521). researchgate.net The insights gained from these advanced characterization methods are crucial for optimizing reaction parameters and designing materials with tailored properties. rsc.orgnih.gov

Expansion into Advanced Functional Materials Beyond Current Applications

The unique properties of calcium di(benzenesulphonate) make it a promising candidate for a variety of advanced functional materials. Its surfactant properties are well-established, and it is a key component in detergents and emulsifiers for pesticides. researchgate.netsancolo.com

Current research is exploring its potential in new domains. For instance, its role as a corrosion inhibitor and a component in lubricating oils is an active area of investigation. nih.govgoogle.com The ability of calcium sulfonate to form stable reverse micelles makes it valuable in the formulation of high-performance lubricants. google.comacs.org Furthermore, its potential application in the development of novel biomaterials and as a component in drug delivery systems is being considered, building on its use as a pharmaceutical intermediate. ontosight.ai The interaction of calcium ions with sulfonated compounds is also relevant in the context of preventing precipitation in various industrial and household products. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Material Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by accelerating the design and discovery of new materials with desired properties. ijisae.orgmdpi.com These computational tools can analyze vast datasets to identify complex relationships between a material's structure and its function, enabling the prediction of properties for novel compounds. ijisae.orgresearchgate.net

In the context of calcium di(benzenesulphonate) and related materials, AI and ML can be used to:

Predict Material Properties: Algorithms can be trained to forecast the performance of different benzenesulfonate (B1194179) derivatives for specific applications, such as their effectiveness as surfactants or corrosion inhibitors. specialchem.com

Optimize Synthetic Routes: Machine learning models can help identify the optimal reaction conditions to maximize yield and purity while minimizing costs and environmental impact. mdpi.com

Discover New Materials: Generative models can propose novel molecular structures with enhanced functionalities, guiding experimental efforts toward the most promising candidates. ijisae.orgresearchgate.net

The integration of AI and ML is expected to significantly shorten the development cycle for new materials based on calcium di(benzenesulphonate).

Synergistic Research at the Interface of Chemistry, Materials Science, and Chemical Engineering

The future development of calcium di(benzenesulphonate) and its applications will greatly benefit from a multidisciplinary approach that combines expertise from chemistry, materials science, and chemical engineering. vanderbilt.edukfupm.edu.sa

Chemistry: Chemists will continue to explore novel synthetic pathways and functionalization strategies to create new derivatives with tailored properties. acs.orgnih.govnih.gov

Materials Science: Materials scientists will focus on characterizing the structure-property relationships of these materials and integrating them into advanced functional systems. scirp.orgmdpi.com

Chemical Engineering: Chemical engineers will play a crucial role in scaling up production processes, optimizing reactor design, and ensuring the economic viability and sustainability of manufacturing. researchgate.net

This collaborative approach will be essential for translating fundamental research findings into practical applications, from high-performance lubricants and corrosion inhibitors to innovative drug delivery systems and advanced coatings.

Q & A

Q. What are the standard synthetic routes for calcium di(benzenesulphonate), and how can purity be optimized?

Calcium di(benzenesulphonate) is typically synthesized via sulfonation of benzene followed by neutralization with calcium hydroxide. Key steps include:

  • Sulfonation : Reacting benzene with sulfuric acid under controlled temperature (80–100°C) to form benzenesulphonic acid.
  • Neutralization : Adding calcium hydroxide stoichiometrically to precipitate the calcium salt.
  • Purification : Recrystallization from ethanol/water mixtures to remove excess ions. Purity (>98%) is confirmed via elemental analysis and ion chromatography .

Q. Which analytical techniques are essential for characterizing calcium di(benzenesulphonate)?

Core techniques include:

  • FTIR : To confirm sulfonate group vibrations (e.g., S=O stretching at 1180–1200 cm⁻¹).
  • NMR : ¹H/¹³C NMR in D₂O to verify aromatic proton environments and calcium coordination.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.
  • X-ray Diffraction (XRD) : For crystal structure determination (if crystalline) .

Q. How does the solubility of calcium di(benzenesulphonate) vary with solvent polarity, and what implications does this have for experimental design?

Solubility is highest in polar solvents (e.g., water, DMSO) due to ionic interactions. In nonpolar solvents (e.g., hexane), it is nearly insoluble. For reactivity studies, use aqueous solutions at neutral pH to prevent hydrolysis. Pre-saturate solvents to avoid unintended precipitation during kinetic experiments .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of dissolution)?

Discrepancies often arise from impurities or measurement conditions. Recommended approaches:

  • Controlled Replication : Repeat experiments using standardized protocols (e.g., IUPAC guidelines).
  • Isothermal Titration Calorimetry (ITC) : Directly measure dissolution enthalpy under inert atmospheres.
  • Cross-Validate : Compare results with computational models (e.g., COSMO-RS simulations) .

Q. How can calcium di(benzenesulphonate) be functionalized for applications in advanced materials (e.g., ion-exchange resins or catalysts)?

Functionalization strategies include:

  • Coordination Chemistry : Exploit calcium’s Lewis acidity to bind with ligands like EDTA derivatives.
  • Polymer Composite Synthesis : Incorporate into polyelectrolyte matrices via in-situ polymerization.
  • Surface Modification : Graft onto silica nanoparticles for heterogeneous catalysis .

Q. What experimental designs mitigate interference from calcium di(benzenesulphonate) in spectroscopic studies of co-solutes?

  • Background Subtraction : Pre-run spectra of the compound in the same solvent.
  • Deuterated Solvents : Use D₂O for NMR to minimize water signals.
  • Chelating Agents : Add EDTA to sequester calcium ions if studying sulfonate interactions with other metals .

Methodological & Reproducibility Considerations

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Statistical Optimization : Use response surface methodology (RSM) to model reaction parameters (e.g., temperature, stoichiometry).
  • Quality Control : Implement HPLC with UV detection to monitor intermediate purity.
  • Documentation : Report detailed synthesis protocols, including stirring rates and drying conditions, as per Beilstein Journal guidelines .

Q. What are best practices for ensuring reproducibility in kinetic studies of calcium di(benzenesulphonate) reactions?

  • Standardized Buffers : Use pH-stabilized solutions (e.g., Tris-HCl) to control ionic strength.
  • Triplicate Trials : Perform experiments in triplicate with error bars.
  • Open Data : Share raw kinetic datasets (e.g., absorbance vs. time) in supplementary materials .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling calcium di(benzenesulphonate) in aqueous systems?

  • Waste Management : Neutralize acidic byproducts before disposal (pH 6–8).
  • PPE : Use nitrile gloves and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential SO₂ release during decomposition .

Q. How can researchers ethically address discrepancies between their data and prior literature?

  • Transparent Reporting : Clearly document experimental conditions (e.g., humidity, solvent grade).
  • Peer Review : Submit findings to journals with open peer-review policies.
  • Collaboration : Engage with original authors to identify methodological differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.